

Spectroscopic Scrutiny: A Comparative Analysis of Mordant Orange 6 and Its Analogues

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Compound of Interest

Compound Name: Mordant Orange 6

Cat. No.: B12373227

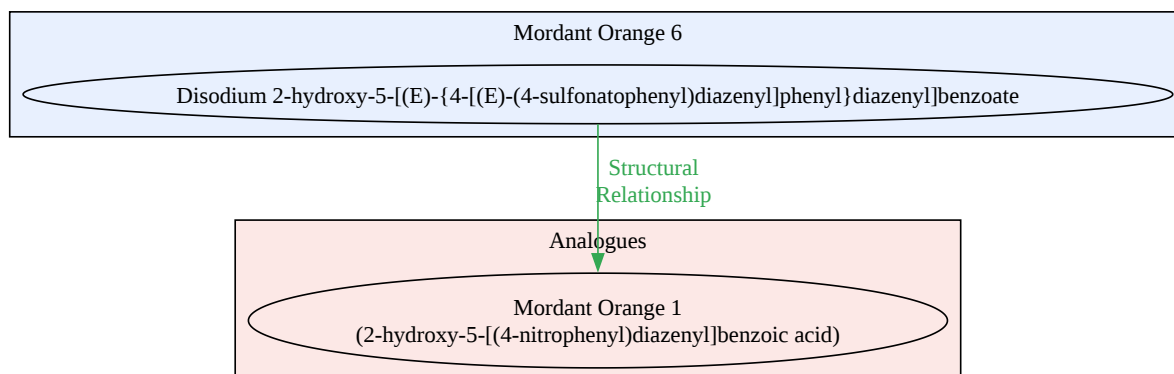
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A detailed examination of the spectroscopic characteristics of **Mordant Orange 6** and its structural counterpart, Mordant Orange 1, reveals subtle yet significant differences in their molecular architecture, primarily observable through UV-Visible and Infrared spectroscopy. These distinctions, arising from variations in their substituent groups, influence their tinctorial properties and potential applications in research and development.

This guide provides a comparative spectroscopic analysis of **Mordant Orange 6** and its analogue, Mordant Orange 1. The objective is to offer researchers, scientists, and drug development professionals a comprehensive understanding of their structural and electronic properties, supported by available experimental data.

Chemical Structures and Nomenclature

Mordant Orange 6 is chemically identified as disodium 2-hydroxy-5-[(E)-{4-[(E)-(4-sulfonatophenyl)diazenyl]phenyl}diazenyl]benzoate, with a molecular formula of $C_{19}H_{12}N_4Na_2O_6S$.^{[1][2][3]} Its structure features a double azo linkage. A key analogue, Mordant Orange 1, is known as 2-hydroxy-5-[(4-nitrophenyl)diazenyl]benzoic acid ($C_{13}H_9N_3O_5$) and contains a single azo group with a nitro substituent.^{[4][5]}



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